molecular formula C7H7NO3 B15278844 5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid

5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid

Katalognummer: B15278844
Molekulargewicht: 153.14 g/mol
InChI-Schlüssel: PPKQBQMNLFMRBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amino alcohols with carboxylic acids or their derivatives, followed by cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-5,6-dihydro-4H-cyclopenta[d]oxazole
  • 5,6-Dihydro-4H-cyclopent[d]isoxazole-3-carboxylic acid

Uniqueness

5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C7H7NO3

Molekulargewicht

153.14 g/mol

IUPAC-Name

5,6-dihydro-4H-cyclopenta[d][1,3]oxazole-2-carboxylic acid

InChI

InChI=1S/C7H7NO3/c9-7(10)6-8-4-2-1-3-5(4)11-6/h1-3H2,(H,9,10)

InChI-Schlüssel

PPKQBQMNLFMRBK-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1)OC(=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.